5-chloro-N-[2-(1H-indol-3-yl)ethyl]-6-(oxan-4-yloxy)pyridine-3-carboxamide
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Overview
Description
5-chloro-N-[2-(1H-indol-3-yl)ethyl]-6-(oxan-4-yloxy)pyridine-3-carboxamide is a complex organic compound that features a combination of indole, pyran, and nicotinamide moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-chloro-N-[2-(1H-indol-3-yl)ethyl]-6-(oxan-4-yloxy)pyridine-3-carboxamide typically involves multiple steps:
Formation of the Indole Moiety: The indole ring can be synthesized via the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.
Attachment of the Ethyl Chain: The indole derivative is then alkylated using an appropriate ethylating agent, such as ethyl bromide, in the presence of a base like potassium carbonate.
Synthesis of the Nicotinamide Derivative: The nicotinamide ring is synthesized separately, often starting from 5-chloronicotinic acid, which is converted to its corresponding amide using reagents like thionyl chloride and ammonia.
Coupling of the Indole and Nicotinamide Derivatives: The indole and nicotinamide derivatives are coupled using a suitable coupling reagent, such as N,N’-dicyclohexylcarbodiimide (DCC), to form the final compound.
Introduction of the Pyran Ring: The tetrahydro-2H-pyran-4-yl group is introduced via an etherification reaction, where the nicotinamide derivative is reacted with tetrahydro-2H-pyran-4-ol in the presence of an acid catalyst.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, automated synthesis platforms, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
5-chloro-N-[2-(1H-indol-3-yl)ethyl]-6-(oxan-4-yloxy)pyridine-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The indole moiety can be oxidized to form indole-2,3-dione derivatives.
Reduction: The nitro group, if present, can be reduced to an amine using reducing agents like hydrogen gas and a palladium catalyst.
Substitution: The chlorine atom on the nicotinamide ring can be substituted with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas with a palladium on carbon catalyst.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.
Major Products
Oxidation: Indole-2,3-dione derivatives.
Reduction: Amino derivatives.
Substitution: Substituted nicotinamide derivatives.
Scientific Research Applications
5-chloro-N-[2-(1H-indol-3-yl)ethyl]-6-(oxan-4-yloxy)pyridine-3-carboxamide has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a therapeutic agent due to its ability to interact with various biological targets.
Biological Studies: Used as a probe to study the function of specific enzymes and receptors.
Material Science: Explored for its potential use in the development of novel materials with unique electronic and optical properties.
Mechanism of Action
The mechanism of action of 5-chloro-N-[2-(1H-indol-3-yl)ethyl]-6-(oxan-4-yloxy)pyridine-3-carboxamide involves its interaction with specific molecular targets, such as enzymes and receptors. The indole moiety can mimic the structure of tryptophan, allowing it to bind to tryptophan-binding proteins. The nicotinamide ring can interact with nicotinamide adenine dinucleotide (NAD)-dependent enzymes, potentially inhibiting their activity.
Comparison with Similar Compounds
Similar Compounds
N-(2-(1H-indol-3-yl)ethyl)-5-chloronicotinamide: Lacks the tetrahydro-2H-pyran-4-yl group.
N-(2-(1H-indol-3-yl)ethyl)-6-((tetrahydro-2H-pyran-4-yl)oxy)nicotinamide: Lacks the chlorine atom on the nicotinamide ring.
Uniqueness
5-chloro-N-[2-(1H-indol-3-yl)ethyl]-6-(oxan-4-yloxy)pyridine-3-carboxamide is unique due to the presence of both the chlorine atom and the tetrahydro-2H-pyran-4-yl group, which can confer distinct chemical and biological properties compared to its analogs.
Properties
IUPAC Name |
5-chloro-N-[2-(1H-indol-3-yl)ethyl]-6-(oxan-4-yloxy)pyridine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22ClN3O3/c22-18-11-15(13-25-21(18)28-16-6-9-27-10-7-16)20(26)23-8-5-14-12-24-19-4-2-1-3-17(14)19/h1-4,11-13,16,24H,5-10H2,(H,23,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CSNUFIVCRYVMEO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1OC2=C(C=C(C=N2)C(=O)NCCC3=CNC4=CC=CC=C43)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22ClN3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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